Bromobenzene-2,3-oxide

Beschreibung

General Overview of Arene Oxides and Their Chemical Significance

Arene oxides are a class of organic compounds characterized by an epoxide ring fused to an aromatic system. numberanalytics.com These molecules are notable for their role as reactive intermediates in a variety of chemical and biological transformations. numberanalytics.comnumberanalytics.com The formation of arene oxides typically occurs through the oxidation of aromatic compounds, a process that can be facilitated by enzymes such as cytochrome P450 in biological systems or by various oxidizing agents in synthetic chemistry. numberanalytics.comnumberanalytics.com The inherent strain of the three-membered epoxide ring, coupled with the aromatic system, imparts unique reactivity to these compounds. numberanalytics.com

The significance of arene oxides spans several scientific domains. In organic synthesis, they serve as versatile precursors for the construction of complex molecules, including natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com Their ability to undergo nucleophilic attack and rearrangement reactions allows for the introduction of diverse functional groups and the formation of intricate molecular architectures. numberanalytics.comnumberanalytics.com In environmental science, arene oxides are relevant to understanding the degradation pathways of aromatic pollutants. numberanalytics.com Furthermore, in toxicology and pharmacology, the formation of arene oxides is a critical step in the metabolism of many aromatic compounds, influencing their potential toxicity. numberanalytics.comt3db.ca

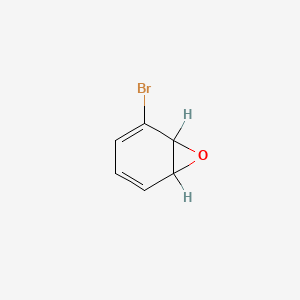

Structural Representation and Nomenclature of Bromobenzene-2,3-oxide

Bromobenzene-2,3-oxide is a specific arene oxide derived from bromobenzene (B47551). Its chemical formula is C₆H₅BrO. uni.lu The structure consists of a benzene (B151609) ring where a bromine atom is attached to one of the carbon atoms, and an epoxide ring is formed across the double bond between carbons 2 and 3. The systematic IUPAC name for this compound is 2-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene. uni.lu It belongs to the broader class of organic compounds known as epoxides, which are characterized by a three-membered ring containing one oxygen and two carbon atoms. hmdb.ca

Below is a table summarizing key structural and identity information for Bromobenzene-2,3-oxide.

| Identifier | Value |

| IUPAC Name | 2-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |

| CAS Number | 71942-12-6 chemsrc.com |

| Molecular Formula | C₆H₅BrO uni.lu |

| Monoisotopic Mass | 171.95238 Da uni.lu |

| SMILES | C1=CC2C(O2)C(=C1)Br uni.lu |

| InChI | InChI=1S/C6H5BrO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H uni.lu |

| InChIKey | RLBVUCNBWFGERE-UHFFFAOYSA-N uni.lu |

Contextual Role as a Reactive Intermediate in Organic Transformations

Bromobenzene-2,3-oxide is a highly reactive intermediate formed during the metabolism of bromobenzene. t3db.ca The hepatotoxicity associated with bromobenzene is attributed to the formation of such reactive metabolites, which can interact with cellular macromolecules. t3db.ca In the metabolic pathway, bromobenzene is oxidized by cytochrome P450 enzymes to form either bromobenzene-3,4-oxide (B1197308) or bromobenzene-2,3-oxide. t3db.ca Specifically, the formation of the 2,3-oxide is catalyzed by CYP isozymes induced by compounds like 3-methylcholanthrene (B14862) and β-naphthoflavone. t3db.ca

The chemical reactivity of bromobenzene-2,3-oxide is a key aspect of its role in organic transformations. As an arene oxide, it is susceptible to several types of reactions:

Spontaneous Rearrangement: Due to its chemical instability and short biological half-life, bromobenzene-2,3-oxide can spontaneously rearrange to form 2-bromophenol (B46759). epa.govnih.gov This rearrangement is a significant pathway in its metabolism.

Nucleophilic Addition: The strained epoxide ring is susceptible to attack by nucleophiles. numberanalytics.compnas.org This can lead to the opening of the epoxide ring and the formation of various adducts. For instance, it can react with cellular nucleophiles like glutathione (B108866). nih.gov

Enzymatic Hydration: Epoxide hydrolase enzymes can catalyze the hydration of the epoxide ring to form a trans-dihydrodiol. wikipedia.org

The formation and subsequent reactions of bromobenzene-2,3-oxide are central to understanding the biotransformation and potential toxicity of bromobenzene. t3db.ca Its role as a reactive intermediate highlights the broader importance of arene oxides in the metabolic activation of aromatic compounds. numberanalytics.comwur.nl

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71942-12-6 |

|---|---|

Molekularformel |

C6H5BrO |

Molekulargewicht |

173.01 g/mol |

IUPAC-Name |

2-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |

InChI |

InChI=1S/C6H5BrO/c7-4-2-1-3-5-6(4)8-5/h1-3,5-6H |

InChI-Schlüssel |

RLBVUCNBWFGERE-UHFFFAOYSA-N |

SMILES |

C1=CC2C(O2)C(=C1)Br |

Kanonische SMILES |

C1=CC2C(O2)C(=C1)Br |

Synonyme |

omobenzene 2,3-oxide bromobenzene-2,3-epoxide |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Formation Pathways

Chemical Synthesis Approaches

Direct chemical synthesis of arene oxides like bromobenzene-2,3-oxide is challenging due to the stability of the aromatic ring. The predominant routes to its formation are biological, occurring within living organisms through enzymatic processes.

The formation of bromobenzene-2,3-oxide is an epoxidation reaction, where an oxygen atom is added across the C2-C3 double bond of the bromobenzene (B47551) ring. In a biological system, this transformation is catalyzed by the hepatic mixed-function oxygenase system. nih.gov This system activates molecular oxygen to facilitate the insertion of one oxygen atom into the substrate, leading to the formation of the epoxide.

While typically a precursor gives rise to a product, the relationship between bromobenzene-2,3-oxide and its corresponding dihydrodiol is reversed in the context of chemical evidence. Bromobenzene-2,3-oxide is a highly reactive and unstable intermediate. Its existence as a metabolic precursor is definitively confirmed by the isolation and identification of its more stable hydrated product, bromobenzene 2,3-dihydrodiol. nih.gov The formation of the dihydrodiol occurs via the enzymatic action of epoxide hydrolase on the epoxide. Therefore, the detection of bromobenzene 2,3-dihydrodiol serves as conclusive evidence for the transient formation of its obligatory precursor, bromobenzene-2,3-oxide. nih.gov

Mechanistic Aspects of Bromobenzene-2,3-oxide Formation

The mechanism of bromobenzene-2,3-oxide formation is primarily centered on enzyme-catalyzed pathways that exhibit significant selectivity.

The biotransformation of bromobenzene into its epoxides is a critical step in its metabolism. This oxidative process is carried out by a superfamily of enzymes known as Cytochrome P450. nih.govepa.gov The chemical transformation involves the direct oxygenation of the aromatic ring of bromobenzene to yield the arene oxide intermediate.

The enzymatic epoxidation of bromobenzene is regioselective, meaning that the oxygen atom can be added across different double bonds of the benzene (B151609) ring, leading to isomeric products. The two primary metabolites are bromobenzene-2,3-oxide and bromobenzene-3,4-oxide (B1197308). nih.govnih.gov The formation of the 2,3-oxide leads to the subsequent production of o-bromophenol, while the 3,4-oxide pathway yields p-bromophenol. nih.govumich.edu

The specific P450 isozyme catalyzing the reaction governs the ratio of these two regioisomers. As indicated by research, the induction of CYP1A isozymes by compounds like 3-methylcholanthrene (B14862) selectively enhances the formation of bromobenzene-2,3-oxide. umich.edu In terms of stability, bromobenzene-2,3-oxide is considered more stable than the highly reactive bromobenzene-3,4-oxide, allowing it to diffuse from the site of its formation and bind to other soluble proteins. nih.govnih.gov While enzyme-catalyzed reactions are also inherently stereoselective, producing specific enantiomers, detailed studies on the specific stereochemistry of bromobenzene-2,3-oxide formation are less commonly reported.

The following table summarizes research findings on how different inducers affect the regioselectivity of bromobenzene epoxidation in rat liver microsomes, measured by the formation rate of the corresponding bromophenol products.

| Inducer Pretreatment | Product Measured | Metabolic Pathway | Rate of Formation (nmol/mg protein/min) | Selective Increase |

|---|---|---|---|---|

| Phenobarbital | o-bromophenol | Bromobenzene-2,3-oxide | 0.45 | No (Both pathways increased) |

| Phenobarbital | p-bromophenol | Bromobenzene-3,4-oxide | 5.20 | No (Both pathways increased) |

| 3-Methylcholanthrene | o-bromophenol | Bromobenzene-2,3-oxide | 0.72 | Yes |

| 3-Methylcholanthrene | p-bromophenol | Bromobenzene-3,4-oxide | 1.15 | No |

| β-Naphthoflavone | o-bromophenol | Bromobenzene-2,3-oxide | 0.70 | Yes |

| β-Naphthoflavone | p-bromophenol | Bromobenzene-3,4-oxide | 1.20 | No |

Data adapted from Lau, S. S., and Zannoni, V. G. (1979). umich.edu

Reactivity and Transformation Pathways of Bromobenzene 2,3 Oxide

Intramolecular Rearrangements and Isomerization

The structure of bromobenzene-2,3-oxide predisposes it to several intramolecular rearrangement reactions, leading to the formation of more stable aromatic compounds.

Spontaneous Isomerization to Halogenated Phenols (e.g., 2-Bromophenol (B46759) formation)

A primary transformation pathway for bromobenzene-2,3-oxide is its spontaneous isomerization to 2-bromophenol. nih.govresearchgate.netechemi.cominchem.org This rearrangement is a significant route for the formation of this particular bromophenol isomer. nih.govechemi.cominchem.org The chemical instability and relatively short biological half-life of the 2,3-oxide suggest that this spontaneous rearrangement is a predominant pathway. epa.gov In studies involving rat liver microsomes, the formation of o-bromophenol (2-bromophenol) has been mechanistically linked to the intermediacy of bromobenzene-2,3-oxide. nih.gov While 2-bromophenol is a major product from the 2,3-oxide, other isomers like 3-bromophenol (B21344) and 4-bromophenol (B116583) are primarily formed through different metabolic routes involving the 3,4-oxide intermediate. nih.govresearchgate.netechemi.com

| Reactant | Key Transformation | Major Product | Reference |

| Bromobenzene-2,3-oxide | Spontaneous Isomerization | 2-Bromophenol | nih.gov |

Arene Oxide-Oxepine Tautomerism and Dynamic Stereochemistry

Arene oxides, including bromobenzene-2,3-oxide, can exist in equilibrium with their valence tautomers, which are seven-membered rings called oxepines. nih.govwikipedia.org This equilibrium is a key aspect of their chemistry. The tautomerization between the arene oxide and oxepine forms involves a disrotatory 6π ring closing and opening mechanism. wikipedia.org This dynamic process can lead to rapid racemization of chiral arene oxides. researchgate.netlookchem.comresearchgate.net For substituted benzene (B151609) 2,3-oxides, this racemization occurs via their oxepine valence tautomers, a phenomenon that aligns with theoretical predictions. researchgate.netlookchem.comresearchgate.net

The NIH Shift Phenomenon in Halogenated Arene Oxide Rearrangements

The "NIH shift" is a well-documented chemical rearrangement where a substituent on an aromatic ring migrates during an oxidation reaction, typically hydroxylation. core.ac.uk This phenomenon is relevant to the rearrangement of halogenated arene oxides. nih.gov In the context of bromobenzene (B47551) metabolism, the formation of o-bromophenol from bromobenzene-2,3-oxide is consistent with a mechanism involving an NIH shift. nih.gov Studies using deuterium-labeled bromobenzene have shown that the formation of o-bromophenol proceeds with significant retention of the deuterium (B1214612) label, which is a hallmark of the NIH shift. nih.gov This indicates that the hydroxylation is not a direct insertion mechanism but rather proceeds through an intermediate, such as the arene oxide, which then rearranges. nih.govnih.gov This intramolecular hydrogen migration is a key feature in the enzymatic and chemical transformation of arene oxides to phenols. nih.gov

Nucleophilic Ring-Opening Reactions

The strained epoxide ring of bromobenzene-2,3-oxide is susceptible to attack by nucleophiles, leading to ring-opening and the formation of dihydrodiol derivatives. This is a critical detoxification pathway.

Epoxide Hydrolase-Mediated Hydrolysis to Dihydrodiols

A significant metabolic fate of bromobenzene-2,3-oxide is its enzymatic hydrolysis to the corresponding trans-dihydrodiol, bromobenzene-2,3-dihydrodiol. nih.govitmedicalteam.pl This reaction is catalyzed by the enzyme epoxide hydrolase (EH). itmedicalteam.plnih.gov The identification of bromobenzene 2,3-dihydrodiol as a microsomal metabolite of bromobenzene provides strong evidence for the formation of its precursor, bromobenzene-2,3-oxide. nih.gov Epoxide hydrolase plays a crucial role in the detoxification of reactive epoxides by converting them into less reactive and more water-soluble dihydrodiols, which can then be more easily excreted. itmedicalteam.placs.org The hydrolysis of epoxides by EH generally proceeds via a backside attack mechanism, resulting in the formation of a trans-diol. nih.govrsc.org

| Reactant | Enzyme | Product | Significance | Reference |

| Bromobenzene-2,3-oxide | Epoxide Hydrolase | Bromobenzene-2,3-dihydrodiol | Detoxification | nih.govitmedicalteam.pl |

General Principles of Nucleophilic Attack on Epoxides (Acidic vs. Basic Conditions)

The ring-opening of epoxides by nucleophiles can proceed under both acidic and basic (or neutral) conditions, with different regiochemical outcomes.

Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better leaving group. The nucleophile then attacks the more substituted carbon atom, as the positive charge is better stabilized at this position (resembling an SN1-type mechanism).

Basic or Neutral Conditions: Under basic or neutral conditions, the nucleophile directly attacks one of the epoxide carbons in an SN2-type reaction. Steric hindrance is the primary factor determining the site of attack, so the nucleophile preferentially attacks the less substituted carbon atom. The enzymatic hydrolysis catalyzed by epoxide hydrolase is an example of a nucleophilic attack under physiological (near-neutral) conditions, where a nucleophilic residue in the enzyme's active site initiates the ring opening. nih.gov

The principles of nucleophilic aromatic substitution can also be relevant, especially when considering the reactivity of the aromatic ring itself, which is generally low for unactivated aryl halides unless under harsh conditions or with very strong nucleophiles. libretexts.org

Regioselectivity in Epoxide Ring Opening

The reactivity of bromobenzene-2,3-oxide is dominated by the inherent strain of the three-membered epoxide ring and the electronic influence of the adjacent aromatic system and bromine substituent. Its primary transformation pathway is a spontaneous isomerization to form 2-bromophenol. nih.govwho.intresearchgate.netguidechem.com This rearrangement is a significant route of metabolism and indicates the lability of the C2-O bond. epa.gov

In the context of intermolecular reactions with nucleophiles, the regioselectivity of the ring-opening is dictated by the reaction conditions, which determine the underlying mechanism (SN1 or SN2). d-nb.info

Spontaneous/Enzymatic Rearrangement: The predominant fate of bromobenzene-2,3-oxide is spontaneous aromatization to 2-bromophenol. nih.govwho.intresearchgate.netepa.gov This process is analogous to the NIH shift mechanism observed for other arene oxides.

Acid-Catalyzed Ring Opening: Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. This facilitates nucleophilic attack. The attack is expected to occur preferentially at the more substituted C2 position, which can better stabilize the developing positive charge in the transition state. This pathway has SN1 character. d-nb.infochimia.ch

Base-Catalyzed/Nucleophilic Ring Opening: Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom, which is the C3 position. d-nb.info

Table 1: Regioselectivity of Bromobenzene-2,3-oxide Ring Opening

| Reaction Condition | Mechanism Type | Preferred Site of Attack | Major Product |

|---|---|---|---|

| Spontaneous Isomerization | Intramolecular Rearrangement | N/A (Rearrangement) | 2-Bromophenol nih.govepa.gov |

| Acid-Catalyzed (e.g., H₂O/H⁺) | SN1-like | C2 (more substituted) d-nb.infochimia.ch | trans-3-bromo-1,2-cyclohexadien-1-ol derivative |

| Base-Catalyzed (e.g., RO⁻) | SN2 | C3 (less substituted) d-nb.info | trans-2-bromo-3-alkoxy-1-cyclohexen-1-ol |

Stereochemical Outcomes of Ring-Opening Reactions

The stereochemistry of the products formed from the ring-opening of bromobenzene-2,3-oxide is a direct consequence of the reaction mechanism.

SN2 Reactions: In reactions proceeding via a direct SN2 pathway, such as those under basic or neutral conditions with strong nucleophiles, the nucleophile attacks the epoxide carbon from the side opposite to the C-O bond. This "backside attack" results in a clean inversion of the stereochemical configuration at the center of attack. chimia.ch This leads to the formation of a trans product, where the nucleophile and the newly formed hydroxyl group are on opposite faces of the ring system.

SN1-like Reactions: For acid-catalyzed reactions that have SN1 character, the process begins with the protonation of the epoxide oxygen. The C-O bond begins to break before the nucleophile attacks, leading to a transition state with significant carbocationic character. chimia.ch While a fully formed planar carbocation would lead to a mixture of syn and anti addition products (racemization), epoxide ring-opening reactions, even under acidic conditions, often proceed with high stereoselectivity, favoring anti-addition (leading to a trans product). chimia.ch This occurs because the departing oxygen atom can still partially block one face of the molecule, directing the incoming nucleophile to the opposite face.

Table 2: Stereochemical Outcomes of Ring-Opening Reactions

| Mechanism | Typical Condition | Stereochemical Result | Product Configuration |

|---|---|---|---|

| SN2 | Basic / Strong Nucleophile | Inversion of configuration chimia.ch | trans |

| SN1-like | Acidic / Weak Nucleophile | Predominantly anti-addition chimia.ch | trans |

Intermolecular Chemical Interactions

Lack of Glutathione (B108866) Conjugation

The detoxification of bromobenzene in mammals involves its metabolic conversion to reactive epoxides, which can then be conjugated with glutathione (GSH). mdpi.com However, this pathway is highly specific to the isomeric form of the epoxide. The predominant metabolic pathway for detoxification involves the enzymatic conjugation of bromobenzene-3,4-oxide (B1197308) with GSH. researchgate.netepa.govmdpi.com This reaction leads to the formation of premercapturic and mercapturic acids that are excreted. epa.gov

In contrast, bromobenzene-2,3-oxide has not been observed to undergo significant glutathione conjugation. epa.gov Its primary metabolic fate is a rapid, spontaneous rearrangement to the less toxic 2-bromophenol. nih.govwho.intguidechem.comepa.gov This suggests that bromobenzene-2,3-oxide is a poor substrate for the glutathione S-transferase (GST) enzymes responsible for catalyzing the conjugation reaction, allowing the spontaneous isomerization pathway to dominate.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Methodologies Applied to Bromobenzene-2,3-oxide

Quantum chemical methods are fundamental to predicting molecular properties. They are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as those employing the B3LYP functional, are known for providing a good compromise between accuracy and computational efficiency.

If applied to Bromobenzene-2,3-oxide, DFT calculations would be instrumental in:

Optimizing the molecular geometry to find its most stable three-dimensional structure.

Calculating vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments.

Determining electronic properties such as ionization potential and electron affinity through the analysis of frontier molecular orbitals.

Generating molecular electrostatic potential maps to predict sites of electrophilic and nucleophilic attack.

Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating that each electron moves in an average field created by all other electrons. However, HF systematically neglects electron correlation, which describes how the motion of one electron is influenced by the others.

To improve upon the HF method, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) are employed. The second-order Møller-Plesset (MP2) method is a common choice that incorporates electron correlation, often leading to more accurate predictions of molecular geometries and energies compared to HF. For a molecule like Bromobenzene-2,3-oxide, an MP2 study would provide a higher-accuracy benchmark for its structural and energetic properties.

Analysis of Molecular Geometry and Electronic Structure

The application of the aforementioned computational methods would allow for a detailed analysis of the molecular geometry and electronic structure of Bromobenzene-2,3-oxide.

A crucial outcome of any computational study is the determination of the molecule's equilibrium geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometrical parameters include precise values for bond lengths (the distance between two bonded atoms) and bond angles (the angle formed by three connected atoms).

For Bromobenzene-2,3-oxide, theoretical calculations would predict the lengths of the C-C, C-H, C-O, and C-Br bonds, as well as the angles within the benzene (B151609) ring and the epoxide ring. This data is essential for understanding the steric and electronic effects of the bromine and epoxide substituents on the aromatic ring.

Table 1: Hypothetical Optimized Geometrical Parameters for Bromobenzene-2,3-oxide

Note: The following table is for illustrative purposes only, as specific research data for Bromobenzene-2,3-oxide is not available. The values represent the type of data that would be generated from a computational study.

| Parameter | Predicted Value (DFT/B3LYP) | Predicted Value (MP2) |

| C-Br Bond Length (Å) | Data not available | Data not available |

| C-O (epoxide) Bond Length (Å) | Data not available | Data not available |

| C-C (aromatic) Bond Length (Å) | Data not available | Data not available |

| C-O-C Bond Angle (°) | Data not available | Data not available |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater tendency to accept electrons.

The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For Bromobenzene-2,3-oxide, FMO analysis would reveal how the electron-withdrawing bromine atom and the strained epoxide ring influence its electronic properties and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Bromobenzene-2,3-oxide

Note: The following table is for illustrative purposes only, as specific research data for Bromobenzene-2,3-oxide is not available.

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are typically found around hydrogen atoms or electron-withdrawing groups.

For Bromobenzene-2,3-oxide, an MEP map would clearly identify the reactive sites. The negative potential would likely be concentrated around the oxygen atom of the epoxide ring, while the regions near the hydrogen atoms and potentially the bromine atom would show positive potential, guiding predictions about its intermolecular interactions and chemical reactivity.

Charge Distribution and Dipole Moments

Computational studies on similar chlorinated aromatic compounds, such as chlorobenzene (B131634) derivatives, have been performed using Density Functional Theory (DFT) to calculate Mulliken charges. rsc.orgnih.gov These calculations reveal the partial charges on each atom, indicating the electron-donating or withdrawing effects of the substituents. For instance, in a molecule like C6H5ClO, the chlorine and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, while the carbon atoms of the benzene ring will exhibit a more complex charge distribution influenced by the epoxide ring and the halogen substituent.

Table 1: Computed Mulliken Charges for a Related Chloro-Aromatic Compound (C6H5ClO) Note: This data is for a related compound and serves as an illustrative example of the type of charge distribution expected. Specific values for Bromobenzene-2,3-oxide may vary.

| Atom | Mulliken Charge (e) |

| C1 | 0.15 |

| C2 | -0.12 |

| C3 | -0.05 |

| C4 | -0.08 |

| C5 | -0.07 |

| C6 | -0.03 |

| H | 0.10 to 0.12 |

| Cl | -0.15 |

| O | -0.35 |

Data sourced from DFT calculations on a related chlorobenzene species. rsc.org

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping the reaction pathways and understanding the energetic profiles of chemical transformations involving reactive intermediates like arene oxides.

The isomerization and other reactions of arene oxides proceed through transition states, which are high-energy structures along the reaction coordinate. Characterizing these transition states is crucial for understanding reaction kinetics. For the parent compound, benzene oxide, computational studies have been employed to investigate its rearrangement to phenol (B47542) and its valence tautomerization to oxepin. researchgate.netscispace.com These studies typically use DFT to locate the transition state structures and calculate their energies. The transition state for the isomerization of an arene oxide to a phenol, for instance, involves the breaking of a C-O bond of the epoxide and a C-H bond of the ring, followed by a hydride shift. princeton.edu In the case of Bromobenzene-2,3-oxide, the bromine substituent would likely influence the stability of the transition state and potentially favor certain rearrangement pathways over others.

A potential energy surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometry. For arene oxides, PES analysis can reveal the relative energies of the reactant, intermediates, transition states, and products for various reaction pathways, such as aromatization to phenols or ring-opening reactions.

Global ab initio explorations of the PES for reactions like the oxidation of benzene have been conducted. nih.govresearchgate.net These studies map out complex reaction networks, identifying the most favorable routes. For Bromobenzene-2,3-oxide, the PES would be influenced by the bromine atom. For example, in the oxidation of benzene, the formation of a peroxide intermediate is a key step. nih.gov The energetics of such a pathway for Bromobenzene-2,3-oxide would be modulated by the electronic effects of the bromine.

Table 2: Illustrative Potential Energy Surface Data for Benzene Oxidation Note: This table presents generalized energy values for key steps in the oxidation of benzene to provide a conceptual framework. The actual values for Bromobenzene-2,3-oxide will differ.

| Species/State | Relative Energy (kcal/mol) |

| Benzene + O₂ (Triplet) | 0.0 |

| Singlet Bridging Peroxide (C₆H₆O₂) | -15.2 |

| Transition State to Phenyl Radical + OOH | +45.8 |

| Phenyl Radical + OOH | +30.1 |

Data conceptualized from global PES explorations of benzene oxidation. nih.gov

Bonding Evolution Theory (BET) is a method used to analyze the changes in chemical bonds along a reaction coordinate, providing a detailed description of the mechanism. This is achieved by studying the topology of the Electron Localization Function (ELF). While no specific BET studies on Bromobenzene-2,3-oxide were found, this theory has been applied to understand cycloaddition reactions involving other unsaturated systems. Such an analysis for the reactions of Bromobenzene-2,3-oxide would allow for a precise characterization of bond formation and breaking processes, for example, in its rearrangement to bromophenols.

Computational Predictions of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as vibrational (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations are commonly used to compute harmonic vibrational frequencies, which can be compared with experimental IR spectra to aid in the structural characterization of molecules. researchgate.net Similarly, NMR chemical shifts can be calculated to help in the assignment of experimental spectra. For Bromobenzene-2,3-oxide, such calculations would be invaluable for its identification and characterization, especially given its reactive nature. However, specific computational predictions of the spectroscopic properties for Bromobenzene-2,3-oxide are not detailed in the currently available literature.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. uobasrah.edu.iqresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uobasrah.edu.iq

¹H and ¹³C NMR spectroscopy operate on the principle that atomic nuclei with a non-zero spin, like proton and carbon-13, behave like tiny magnets. bhu.ac.in When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes a transition between these levels, and the specific frequency required for this resonance is known as the chemical shift (δ), measured in parts per million (ppm). uobasrah.edu.iqbhu.ac.in

The chemical shift is highly sensitive to the electron density around a nucleus. Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" the nucleus, shifting its signal to a lower chemical shift (upfield). stackexchange.com For Bromobenzene-2,3-oxide, this allows for the differentiation of the various hydrogen and carbon atoms based on their position on the aromatic ring and the epoxide moiety.

In ¹H NMR, the protons on the epoxide ring are expected to appear in a characteristic region, typically between 2.5 and 4.5 ppm. researchgate.net The aromatic protons would resonate further downfield, generally between 6.0 and 8.5 ppm. Information is also gleaned from spin-spin coupling, where the magnetic field of one proton influences its neighbors, causing signals to split into multiplets. This splitting pattern reveals the number of adjacent protons.

In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal, providing a direct count of non-equivalent carbons. bhu.ac.in The chemical shifts for carbons are spread over a much wider range (0-220 ppm) than for protons, which minimizes signal overlap. bhu.ac.in The carbons of the epoxide ring typically resonate in the range of 40-60 ppm, while aromatic carbons appear between 100-150 ppm. The carbon atom bonded directly to the bromine atom is influenced by the "heavy atom effect," which can cause a significant shift in its resonance position. stackexchange.com

While experimental spectra for Bromobenzene-2,3-oxide are not widely published, predicted NMR data are available from computational databases.

Table 1: Predicted NMR Chemical Shifts for Bromobenzene-2,3-oxide Predicted data serves as an estimation and may differ from experimental values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (on epoxide) | ~2.9 - 3.5 | - |

| H (aromatic) | ~6.5 - 7.5 | - |

| C (on epoxide) | - | ~52 - 62 |

| C (aromatic) | - | ~115 - 130 |

| C-Br (ipso) | - | ~122 |

Source: Based on data from MiMeDB and general epoxide/aromatic chemical shift ranges. researchgate.netmimedb.orgmimedb.org

In cases where experimental NMR data is ambiguous or unavailable, computational methods provide a powerful tool for predicting chemical shifts. conicet.gov.ar The most common and reliable of these is the Gauge-Including Atomic Orbital (GIAO) method. acs.orgunifr.ch This quantum chemical approach is typically used in conjunction with Density Functional Theory (DFT) to calculate the magnetic shielding tensors for each nucleus in a molecule. acs.org

The GIAO method addresses the issue of the gauge-origin dependence of the magnetic vector potential, ensuring more accurate and stable results regardless of the molecule's orientation in the coordinate system. unifr.ch The calculated isotropic shielding constants are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. conicet.gov.ar

For complex molecules, this computational prediction is invaluable for:

Structural Verification: Comparing a set of predicted spectra from possible isomers with the experimental spectrum can confirm the correct structure. conicet.gov.ar

Signal Assignment: It helps in assigning specific signals in a complex experimental spectrum to the correct atoms in the molecule.

Stereochemical Determination: The method is sensitive enough to distinguish between different stereoisomers (e.g., enantiomers or diastereomers) and conformers, aiding in the determination of the molecule's three-dimensional structure. acs.org

The accuracy of GIAO-DFT calculations depends on the choice of the functional (e.g., B3LYP, WP04) and the basis set (e.g., 6-31G*, cc-pVDZ). acs.orgunifr.ch Even with modest basis sets, the GIAO method can provide predictions with high accuracy, often with an average deviation of around 0.12 ppm for ¹H shifts. unifr.ch For ¹³C shifts, employing a multi-standard approach using references like methanol (B129727) for sp³ carbons and benzene (B151609) for sp² carbons can enhance accuracy and reduce dependency on the level of theory. conicet.gov.aracs.org

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "molecular fingerprint" that is unique to the compound. uci.eduthermofisher.com The primary techniques, FT-IR and Raman spectroscopy, are complementary and provide information on the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is based on the absorption of infrared radiation by a molecule. uci.edu When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation, resulting in an absorption peak in the spectrum. thermofisher.comnih.gov For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. researchgate.net

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Different types of bonds (e.g., C-H, C=C, C-O) and functional groups vibrate at characteristic frequencies. In Bromobenzene-2,3-oxide, key functional groups and their expected absorption regions include:

Aromatic C-H stretch: Typically appears above 3000 cm⁻¹.

Aromatic C=C stretch: Found in the 1450-1600 cm⁻¹ region.

Epoxide C-O-C stretch: The asymmetric stretching of the epoxide ring is a key indicator, often appearing around 1250 cm⁻¹, with other ring vibrations (breathing and deformation) appearing at lower frequencies (e.g., 800-950 cm⁻¹).

C-Br stretch: Expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Analysis of the FT-IR spectrum allows for the identification and confirmation of these functional groups within the molecular structure. researchgate.net

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. wikipedia.org It involves illuminating a sample with a monochromatic laser source and detecting the inelastically scattered light. uc.edu Most of the scattered light has the same frequency as the laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The difference in energy corresponds to the vibrational energy levels of the molecule. wikipedia.org

For a vibrational mode to be "Raman active," it must cause a change in the polarizability of the molecule's electron cloud. wikipedia.org This makes Raman spectroscopy particularly effective for analyzing non-polar and symmetric bonds, which are often weak or silent in IR spectra. For Bromobenzene-2,3-oxide, Raman spectroscopy would be highly sensitive to the vibrations of the aromatic ring and the C-C backbone.

While experimental spectra show absorption peaks, assigning these peaks to specific molecular motions can be challenging, as vibrational modes are often coupled, meaning a single peak can result from the combined motion of several bonds and angles. mdpi.com Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment of vibrational bands. researchgate.netjetir.org

PED analysis is performed on a set of theoretically calculated vibrational frequencies, typically obtained from DFT calculations. nih.gov It breaks down each normal mode of vibration into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions). mdpi.comresearchgate.net This allows a researcher to confidently label a peak, for example, as "60% C=C stretch, 30% C-H bend, and 10% C-C-C deformation."

This analysis is crucial for accurately interpreting the complex vibrational spectra of molecules like Bromobenzene-2,3-oxide and for validating the results of the theoretical calculations against experimental data. mdpi.comnih.gov

Table 2: Expected Vibrational Frequencies for Functional Groups in Bromobenzene-2,3-oxide

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Primary Active Method |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | IR & Raman |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | IR & Raman |

| Epoxide C-H | Stretching | 3050 - 2950 | IR & Raman |

| Epoxide C-O | Asymmetric Stretch | ~1250 | IR |

| Epoxide Ring | Symmetric "Breathing" | ~1270 | Raman |

| Epoxide Ring | Deformation | 950 - 800 | IR |

| C-Br | Stretching | 600 - 500 | IR & Raman |

Source: Based on general principles of vibrational spectroscopy. researchgate.netwikipedia.orgmdpi.comkubikat.org

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For Bromobenzene-2,3-oxide, mass spectrometry serves to confirm its molecular formula and to understand its stability and decomposition pathways under ionization conditions.

The mass spectrum of a compound containing a bromine atom is characterized by the presence of two prominent peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 intensity ratio. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. This distinct isotopic pattern is a key indicator for the presence of bromine in a molecule.

While detailed experimental mass spectral data for Bromobenzene-2,3-oxide is not extensively published, predicted mass spectral data is available. The predicted monoisotopic mass of Bromobenzene-2,3-oxide is 171.95238 Da. acs.orguni.luecmdb.caebi.ac.uk The following table summarizes the predicted m/z values for various adducts of Bromobenzene-2,3-oxide. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 172.95966 |

| [M+Na]⁺ | 194.94160 |

| [M-H]⁻ | 170.94510 |

| [M+NH₄]⁺ | 189.98620 |

| [M+K]⁺ | 210.91554 |

| [M+H-H₂O]⁺ | 154.94964 |

| [M]⁺ | 171.95183 |

The fragmentation of Bromobenzene-2,3-oxide is expected to follow patterns characteristic of aromatic epoxides and brominated compounds. The epoxide ring is a likely site for initial bond cleavage. The fragmentation of the related compound, o-bromophenol, which also contains a brominated benzene ring with an oxygen-containing functional group, provides some insight into potential fragmentation pathways. The mass spectrum of o-bromophenol shows a molecular ion peak and prominent fragments corresponding to the loss of CO and Br. chemicalbook.commassbank.eu A similar loss of CO from the epoxide, followed by or preceded by the loss of the bromine atom or HBr, would be anticipated for Bromobenzene-2,3-oxide. The stability of the aromatic ring would likely result in fragment ions corresponding to the bromophenyl cation or the phenyl cation itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy Principles for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of conjugated systems and the presence of chromophores.

The UV-Vis spectrum of an aromatic compound like Bromobenzene-2,3-oxide is expected to be dominated by π → π* transitions of the benzene ring. The introduction of the bromine atom and the epoxide ring as substituents on the benzene ring will influence the energy and intensity of these absorptions.

The electronic spectrum of benzene exhibits characteristic absorption bands. The epoxide ring, being a saturated three-membered ring, is not a strong chromophore itself, but its presence as a substituent can cause a shift in the absorption maxima (λmax) of the benzene ring's transitions. The bromine atom, with its lone pairs of electrons, can also interact with the π-system of the benzene ring, leading to a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the intensity of the absorption bands compared to unsubstituted benzene.

The following table outlines the expected electronic transitions for a molecule like Bromobenzene-2,3-oxide.

| Transition Type | Expected Wavelength Region | Description |

|---|---|---|

| π → π | UV region (typically < 400 nm) | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. These are typically strong absorptions. |

| n → π | UV region | Excitation of a non-bonding electron (from the oxygen of the epoxide or the bromine atom) to a π antibonding orbital of the aromatic ring. These transitions are generally weaker than π → π* transitions. |

Future Research Directions and Unexplored Avenues

Development of Enantioselective Synthetic Routes

The synthesis of specific enantiomers of bromobenzene-2,3-oxide is a critical area for future research, as the stereochemistry of arene oxides can dictate their biological activity and subsequent metabolic pathways.

Biocatalytic Approaches: The primary known route to bromobenzene-2,3-oxide is through the metabolic oxidation of bromobenzene (B47551), a process catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.net Research has identified that specific isozymes, particularly those induced by 3-methylcholanthrene (B14862) and β-naphthoflavone such as CYP1A1, CYP1A2, and CYP1B1, are primarily responsible for its formation. t3db.caepa.gov These enzymatic reactions are inherently chiral and thus represent the most promising foundation for developing enantioselective synthetic routes. nih.govcore.ac.ukzuj.edu.jo Future work should focus on harnessing these specific CYP isozymes or engineered variants in whole-cell or isolated enzyme systems to produce specific enantiomers of the oxide in preparative quantities. uq.edu.au An example of this potential is the use of microbes expressing toluene (B28343) dioxygenases, which convert bromobenzene into chiral cis-dihydrodiols, the hydrated derivatives of the initial epoxide. rsc.orgacs.org

Chemo-enzymatic and Chemical Synthesis: While direct asymmetric chemical epoxidation of bromobenzene is challenging, future research could explore chemo-enzymatic strategies. A general chemical method for producing arene oxides has been developed, which could potentially be adapted using chiral catalysts to achieve enantioselectivity. nih.govacs.org The development of such methods would be invaluable for providing access to enantiopure bromobenzene-2,3-oxide, enabling more detailed studies of its stereospecific reactions and biological effects.

| Approach | Key Catalysts / Reagents | Potential Outcome / Target | Reference |

|---|---|---|---|

| Biocatalysis (Metabolic) | 3-Methylcholanthrene or β-naphthoflavone-induced Cytochrome P450 isozymes (e.g., CYP1A1, CYP1A2, CYP1B1) | Enantiomerically enriched Bromobenzene-2,3-oxide | t3db.caepa.gov |

| Biocatalysis (Whole-cell) | Pseudomonas putida expressing Toluene Dioxygenase (TDO) | Chiral (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol (downstream product) | acs.org |

| Chemical Synthesis | Hypochlorite oxidizing agent with phase-transfer catalyst | Racemic arene oxides (potential for chiral adaptation) | acs.org |

Investigation of Bromobenzene-2,3-oxide in Catalytic Cycles

While bromobenzene-2,3-oxide is well-established as a transient intermediate in metabolic pathways, its role within synthetic catalytic cycles is a largely unexplored frontier. t3db.ca Arene oxides as a class are recognized for their potential to act as intermediates that can influence reaction pathways in catalytic processes. numberanalytics.com

Future research should investigate the potential of bromobenzene-2,3-oxide to act as a reactive partner in catalytic reactions. A pioneering study demonstrated the first catalytic enantioselective trapping of arene oxides using organometallic reagents, specifically dialkylzinc reagents with a chiral copper-phosphoramidite complex. rsc.org This work, while not specific to bromobenzene-2,3-oxide, provides a crucial proof-of-concept. Investigating similar catalytic ring-opening reactions with bromobenzene-2,3-oxide could unlock novel synthetic pathways to complex chiral molecules. Research could focus on intercepting the in-situ generated oxide with various nucleophiles under the control of a chiral catalyst, thereby translating its inherent reactivity into a valuable tool for asymmetric synthesis.

Advanced Spectroscopic Studies for Transient Species Characterization

A significant challenge in studying bromobenzene-2,3-oxide is its chemical instability and short biological half-life, which makes direct observation and characterization difficult. epa.gov Much of the evidence for its existence is indirect, relying on the isolation and structural characterization of its more stable downstream metabolites, such as premercapturic acids and bromophenols, using techniques like ¹H NMR and mass spectrometry. nih.gov

Future investigations should aim to directly characterize this transient species. Advanced spectroscopic techniques are essential for this pursuit.

Transient Absorption Spectroscopy: Nanosecond or femtosecond transient absorption spectroscopy could be employed to detect and monitor the lifetime of the oxide following the photo-excitation or chemical oxidation of bromobenzene. This technique has been successfully used to study other reactive bromoaryl intermediates. researchgate.net

Cryogenic NMR Spectroscopy: Attempting to generate and trap the oxide at very low temperatures could potentially stabilize it long enough for characterization by advanced NMR methods, such as COSY, HSQC, and HMBC, to provide definitive structural information. nih.gov

Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with gentle ionization techniques could be used to detect the molecular ion of the oxide in reaction mixtures. researchgate.netpreprints.org

| Technique | Purpose | Potential Information Gained | Reference (for related systems) |

|---|---|---|---|

| Nanosecond Transient Absorption Spectroscopy | Direct detection of short-lived intermediates | Absorption spectra and decay kinetics of the oxide | researchgate.net |

| Cryogenic NMR (¹H, ¹³C, COSY, etc.) | Structural elucidation of unstable species | Definitive proton and carbon chemical shifts and connectivity | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and fragmentation | Accurate mass and isotopic pattern for C₆H₅BrO | preprints.org |

Elucidation of Non-Enzymatic Transformation Pathways in Complex Environments

The predominant pathway for this transformation is the spontaneous isomerization to 2-bromophenol (B46759). epa.govepa.gov This rearrangement is a characteristic reaction of arene oxides and is analogous to the NIH shift observed for other substituted arene oxides. numberanalytics.compnas.org Future research should focus on the kinetics and mechanisms of these non-enzymatic pathways in various environments. The isomerization of arene oxides can be significantly influenced by factors such as pH, with distinct mechanisms proposed for spontaneous versus acid-catalyzed rearrangements. pnas.orgnih.gov A detailed study of how solvent polarity, pH, and the presence of weak acids or bases affect the rate and product distribution of bromobenzene-2,3-oxide isomerization would provide a more complete understanding of its reactivity in complex biological or environmental matrices. acs.org

| Transformation Pathway | Key Product(s) | Influencing Factors | Reference |

|---|---|---|---|

| Spontaneous Isomerization (NIH Shift) | 2-Bromophenol | Inherent instability of the arene oxide | epa.govepa.gov |

| Acid-Catalyzed Isomerization | Potentially different ratios of bromophenols | pH of the environment | pnas.orgnih.gov |

| Non-enzymatic Dehydration (of the corresponding dihydrodiol) | 2-Bromophenol and 3-Bromophenol (B21344) | Formation of the intermediate 2,3-dihydrodiol | epa.gov |

Applications in Materials Science or Chemical Synthesis (if non-biological)

The high reactivity of bromobenzene-2,3-oxide makes it a potentially valuable, albeit challenging, intermediate in chemical synthesis. numberanalytics.com While its parent compound, bromobenzene, is widely used to introduce phenyl groups via Grignard or palladium-catalyzed coupling reactions, the oxide offers a route to more complex, functionalized structures. wikipedia.orgacs.org

The most significant application explored to date is its use as a precursor in the synthesis of complex, biologically active natural products. numberanalytics.com Specifically, the chiral cis-dihydrodiol derived from the microbial oxidation of bromobenzene is a key building block in the asymmetric total syntheses of the promising antitumor agents pancratistatin (B116903) and 7-deoxypancratistatin. acs.orgrsc.org This highlights the potential of bromobenzene-2,3-oxide as a synthon for high-value pharmaceuticals. Future work should aim to expand this synthetic utility by exploring its reactions with a wider range of nucleophiles and electrophiles.

In materials science, applications are less direct. However, the chemistry of epoxides is fundamental to the creation of polymers and resins. Research into materials based on pillar[n]arenes, which are macrocyclic hosts, sometimes involves triethylene oxide groups, demonstrating a link between oxide chemistry and functional materials. doi.org Future research could speculatively explore the incorporation of the bromobenzene oxide motif into polymer backbones or as a reactive handle for surface functionalization, although its instability would be a major hurdle to overcome. The primary foreseeable application remains firmly within the realm of complex organic synthesis.

Q & A

Q. What are the primary synthetic routes for Bromobenzene-2,3-oxide, and how can reaction conditions influence regioselectivity?

Bromobenzene-2,3-oxide is typically synthesized via epoxidation of bromobenzene derivatives. A common method involves enzymatic oxidation using cytochrome P450 or chemical epoxidation with peracids (e.g., m-chloroperbenzoic acid). Reaction conditions such as solvent polarity, temperature, and catalyst type critically influence regioselectivity. For instance, enzymatic systems often favor specific stereochemical outcomes due to active-site constraints, whereas chemical methods may produce regioisomeric mixtures requiring chromatographic separation .

Q. How can Bromobenzene-2,3-oxide be characterized using spectroscopic and chromatographic techniques?

Key characterization methods include:

- Thin-Layer Chromatography (TLC): Rf values in solvent systems like n-BuOH/H2O/NH3 help assess purity and distinguish regioisomers (e.g., Bromobenzene-2,3-oxide vs. 3,4-oxide) .

- NMR Spectroscopy: Chemical shifts (δ) for protons adjacent to the epoxide group (e.g., δ 4.2–4.5 ppm for epoxide protons) confirm structural assignments .

- UV-Vis Spectroscopy: Absorbance maxima near 260–280 nm indicate aromatic π→π* transitions, with shifts upon epoxide ring-opening reactions .

Q. What factors govern the stability of Bromobenzene-2,3-oxide under varying pH and solvent conditions?

The compound is sensitive to aqueous acids, where the epoxide ring undergoes hydrolysis to form dihydrodiol derivatives. In alkaline solutions, stability improves, but prolonged storage in protic solvents (e.g., methanol) may lead to gradual degradation. For long-term storage, anhydrous conditions at –20°C are recommended .

Q. How does Bromobenzene-2,3-oxide interact with biological systems, such as glutathione transferases?

Bromobenzene-2,3-oxide undergoes conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs), forming 2,3-dihydro-2-S-glutathionyl-3-hydroxybromobenzene. This detoxification pathway is critical for mitigating electrophilic toxicity in hepatic tissues. Experimental validation involves incubating the oxide with GST isoforms and quantifying GSH adducts via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective formation of Bromobenzene-2,3-oxide over its 3,4-isomer?

Regioselectivity arises from electronic and steric effects during epoxidation. Electron-withdrawing bromine substituents direct epoxide formation to the less hindered 2,3-position. Computational studies (e.g., density functional theory) reveal lower activation energy for 2,3-epoxidation due to favorable orbital overlap in the transition state .

Q. How can conflicting data on Bromobenzene-2,3-oxide’s reactivity be resolved in cross-study comparisons?

Discrepancies often stem from differences in synthetic protocols or analytical sensitivity. For example, traces of moisture during synthesis may hydrolyze the epoxide, leading to underestimated yields. Standardizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) and employing high-resolution NMR (500 MHz+) for quantification improve reproducibility .

Q. What advanced analytical techniques are required to resolve regioisomeric impurities in Bromobenzene-2,3-oxide?

Q. How does Bromobenzene-2,3-oxide’s electronic structure influence its reactivity in nucleophilic aromatic substitution?

The electron-deficient epoxide ring activates the benzene moiety for nucleophilic attack at the para position. Substituent effects can be modeled using Hammett σ constants, where bromine’s –I effect enhances electrophilicity. Kinetic studies in DMSO/water mixtures reveal second-order dependence on nucleophile concentration .

Q. What computational tools predict the metabolic fate of Bromobenzene-2,3-oxide in mammalian systems?

Molecular docking simulations with GST isoforms (e.g., GSTA5) identify binding affinities for GSH conjugation. QSAR models trained on epoxide reactivity parameters (e.g., LUMO energy, electrophilicity index) predict hepatotoxicity thresholds .

Methodological Considerations

- Synthetic Optimization: Use m-chloroperbenzoic acid in dichloromethane at 0°C for higher epoxide yields .

- Stability Protocols: Store samples in amber vials under argon at –20°C to prevent hydrolysis .

- Data Validation: Cross-reference NMR assignments with literature δ values (e.g., Table I in ) to avoid misidentification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.